

Application Note: Utilization of Metoprolol Impurity Reference Standards in Pharmaceutical Quality Control

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Compound of Interest

Compound Name: 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Cat. No.: B168350

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Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular conditions such as hypertension, angina, and heart failure.[1] The manufacturing process of Metoprolol and its subsequent storage can lead to the formation of impurities, which, even in small amounts, may affect the efficacy and safety of the final pharmaceutical product.[1][2] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopoeia (USP) have established limits for these impurities.[1][3] Consequently, the accurate identification and quantification of these impurities are critical components of quality control in the pharmaceutical industry. This application note details the use of official Metoprolol impurity reference standards in the analytical testing of Metoprolol drug substances and products.

While the term "ortho-Metoprolol" is not a recognized standard impurity, a range of other process-related and degradation impurities are specified in pharmacopoeias. These include, but are not limited to, Metoprolol Impurity A, Impurity B, Impurity C, Impurity D, Impurity M, and Impurity N.[4] These certified reference standards are essential for method validation, routine quality control, and stability studies.[5][6]

Analytical Approaches

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Metoprolol and its related substances.[3][7] Modern HPLC methods often utilize UV detection, as Metoprolol and some of its impurities possess chromophores.[1] However, certain impurities, such as Impurity M and N, lack a UV chromophore, necessitating alternative detection methods like Charged Aerosol Detection (CAD) for reliable quantification.[1] The use of CAD offers the advantage of near-universal response for non-volatile analytes, making it a valuable tool for comprehensive impurity profiling.[1]

Forced degradation studies are also a critical aspect of impurity profiling, helping to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[8][9] These studies are instrumental in developing stability-indicating analytical methods.

Quantitative Data Summary

The following tables summarize quantitative data from a validated HPLC-CAD method for the analysis of Metoprolol and its impurities. This data is crucial for assessing the performance and suitability of the analytical method for its intended purpose.

Table 1: Method Detection and Quantification Limits

Analyte	Limit of Detection (LOD) (ng on column)	Limit of Quantification (LOQ) (µg/mL)
Metoprolol	2.5[1]	0.1261
Impurity A	2.5[1]	-
Impurity M	10[1]	-
Impurity N	25[1]	-

Table 2: Linearity Data

Analyte	Range (µg/mL)	Correlation Coefficient (r ²)
Metoprolol	10 - 100	0.999
Impurities	LOQ - 300% of target concentration	≥ 0.999

Table 3: Accuracy (Recovery) Data

Analyte	Spiking Level	Recovery (%)
Metoprolol	5 µg/mL	99.80
	10 µg/mL	98.00
	15 µg/mL	102.72
Impurities	LOQ, 50%, 100%, 200%, 300%	Within acceptable limits

Table 4: Precision Data

Analyte	Precision Type	Relative Standard Deviation (RSD) (%)
Metoprolol	Intra-day and Inter-day	<2 ^[10]
Impurities	At LOQ level (n=6)	<15

Experimental Protocols

Protocol 1: HPLC-UV/CAD Method for the Determination of Metoprolol and its Impurities

This protocol describes a hydrophilic interaction chromatography (HILIC) method coupled with UV and charged aerosol detection for the analysis of Metoprolol and its impurities A, M, and N.

[1]

1. Materials and Reagents:

- Metoprolol Succinate USP Reference Standard
- Metoprolol EP Impurity A, M, and N Reference Standards
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Deionized water

2. Chromatographic Conditions:

- Column: Acclaim™ Trinity™ P2 mixed-mode HILIC column
- Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and ammonium formate buffer.
- Flow Rate: As per optimized method
- Column Temperature: Ambient
- Injection Volume: 10 µL
- UV Detector Wavelength: 280 nm^[1]
- CAD Settings: As per manufacturer's recommendations

3. Standard Solution Preparation:

- Prepare individual stock solutions of Metoprolol and each impurity reference standard in methanol at a concentration of 1.0 mg/mL.^[1]
- From the stock solutions, prepare working standard solutions containing a mixture of Metoprolol and the impurities at appropriate concentrations for calibration.

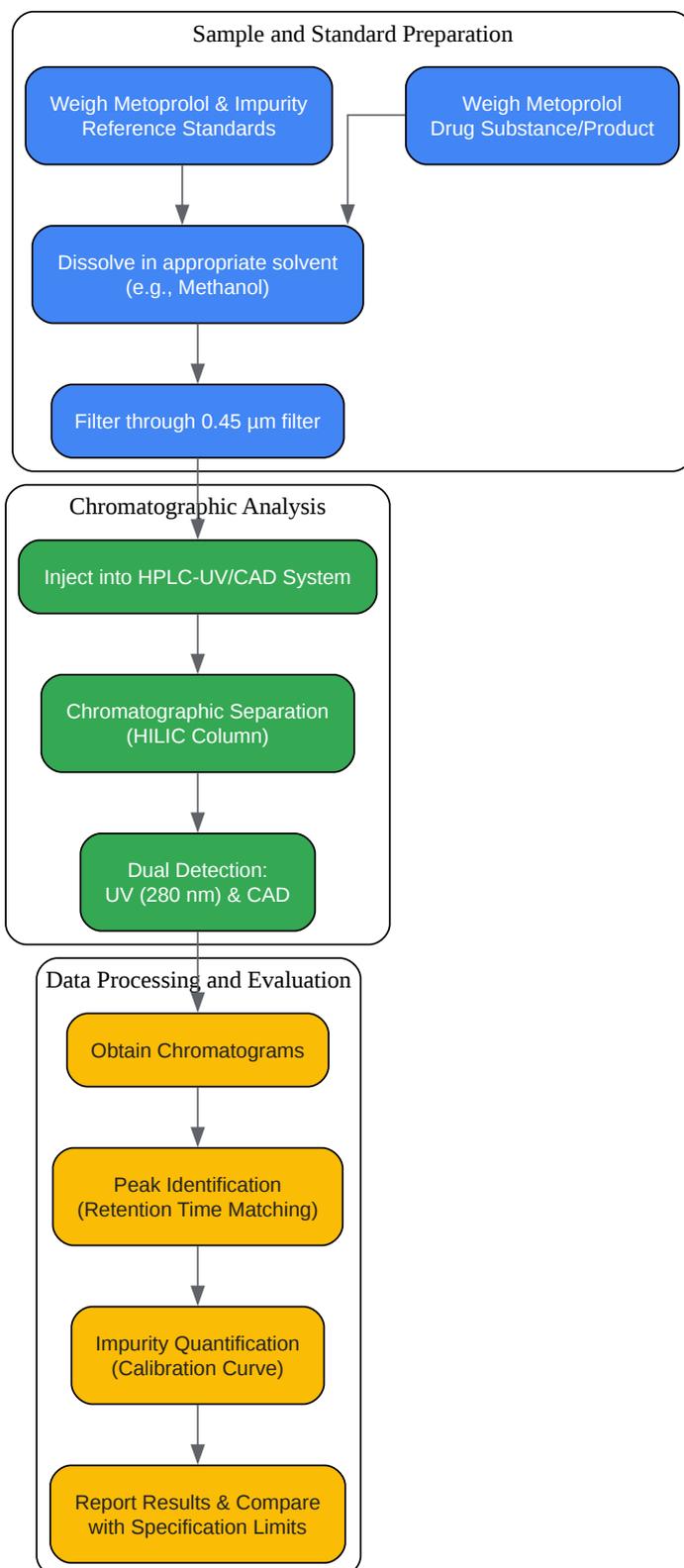
4. Sample Preparation:

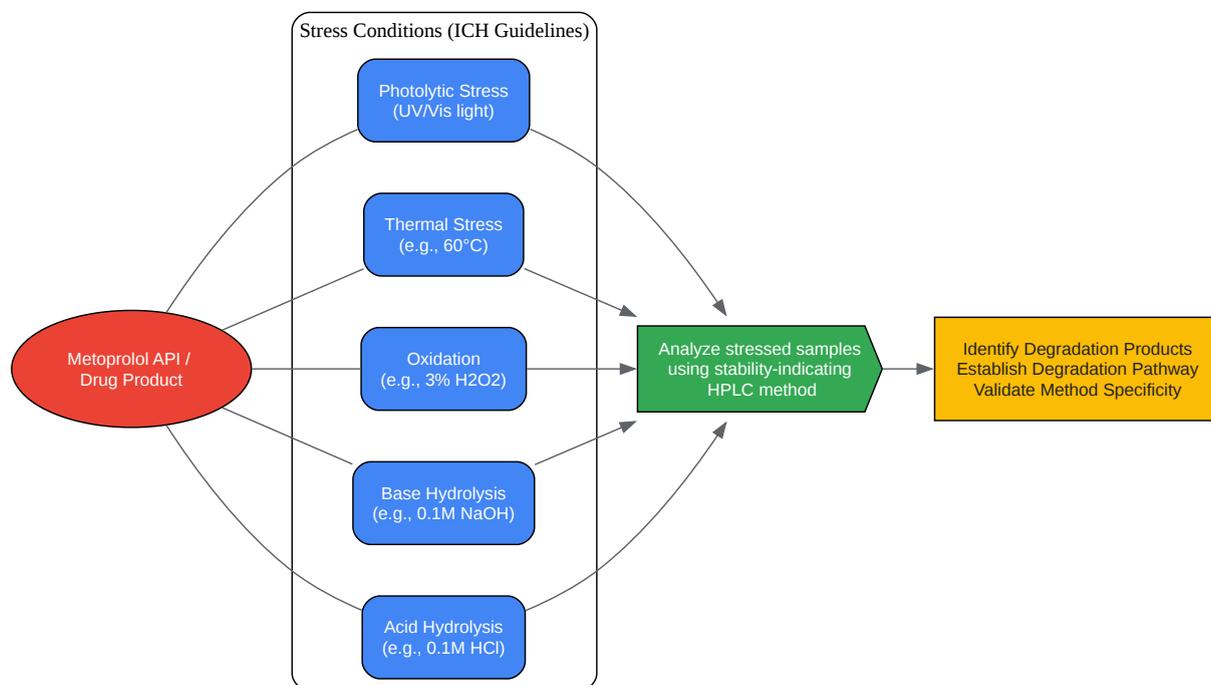
- Accurately weigh and dissolve the Metoprolol drug substance or powdered tablets in methanol to achieve a known concentration.
- Filter the sample solution through a 0.45 µm filter before injection.

5. Analysis:

- Inject the standard solutions to generate a calibration curve.
- Inject the sample solution.
- Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.
- Quantify the impurities using the calibration curve. For impurities without a UV chromophore, use the CAD signal for quantification.

Visualizations





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